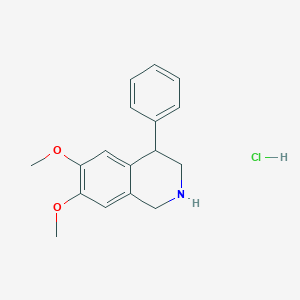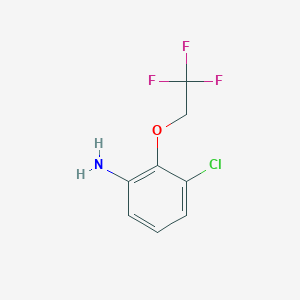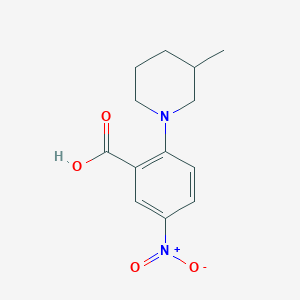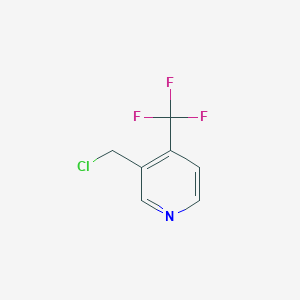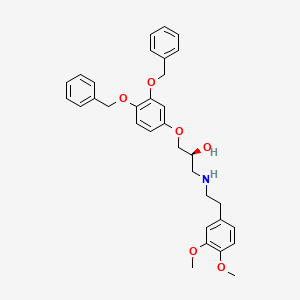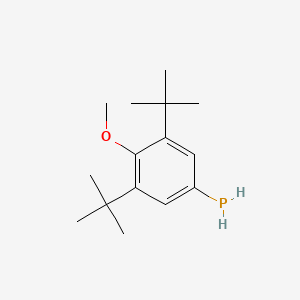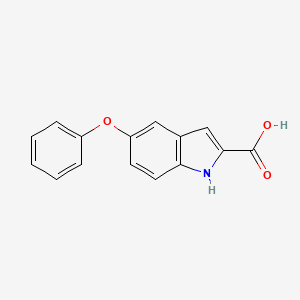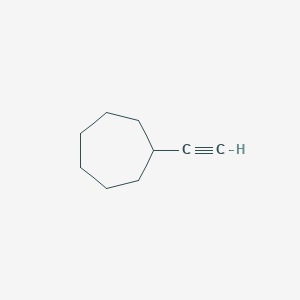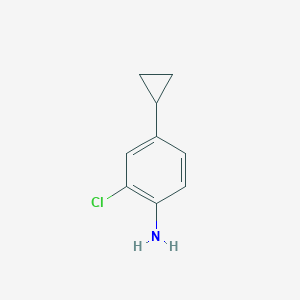
2-Chloro-4-cyclopropylaniline
Vue d'ensemble
Description
2-Chloro-4-cyclopropylaniline: is an organic compound with the molecular formula C9H10ClN and a molecular weight of 167.64 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a cyclopropyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
2-Chloro-4-cyclopropylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The compound is classified as harmful and has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-4-cyclopropylaniline can be achieved through several methods. One common method involves the nucleophilic aromatic substitution reaction. In this process, a suitable precursor such as 2-chloronitrobenzene is reacted with cyclopropylamine under specific conditions to yield the desired product .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants in a suitable solvent, followed by purification through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions:
2-Chloro-4-cyclopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, amines, typically under reflux conditions.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-cyclopropylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and other cellular processes, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
2-Chloroaniline: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylaniline: Similar structure but lacks the chlorine atom.
2-Chloro-4-methylaniline: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness:
2-Chloro-4-cyclopropylaniline is unique due to the presence of both the chlorine atom and the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
2-chloro-4-cyclopropylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRUBPOKONMDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154640.png)
![1-[(Propylamino)methyl]naphthalen-2-ol](/img/structure/B3154642.png)
![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B3154644.png)
![N-[(Dimethylamino)methylene]pyrazine-2-carboxamide](/img/structure/B3154663.png)


